FAAH Inhibition Potency Comparison
Macamide B exhibits concentration-dependent FAAH inhibition, with reported values of 24.8% at 10 μM and 43.8% at 500 μM . This potency is notably lower than the five most potent macamides identified by Wu et al. (2013), which demonstrated IC50 values of 10–17 μM against human FAAH [1]. The top-performing macamides in that study were exclusively unsaturated fatty acid derivatives (oleamide, linoleamide, and linolenamide conjugates). Additionally, the synthetic macamide N-benzyl-9Z,12Z-octadecadienamide exhibited an IC50 of 13 μM, while its 3-methoxybenzyl analog showed an IC50 of 10 μM [1]. The saturated 16-carbon chain of Macamide B confers significantly reduced FAAH inhibitory activity relative to its unsaturated counterparts, positioning it as a reference control or a compound requiring higher dosing for equivalent enzyme modulation.
Most potent macamides IC50 10–17 μM
| Evidence Dimension | FAAH inhibition potency |
|---|---|
| Target Compound Data | 24.8% inhibition at 10 μM; 43.8% inhibition at 500 μM |
| Comparator Or Baseline | Top 5 potent macamides: IC50 = 10–17 μM; Synthetic N-benzyloleamide analog: IC50 = 13 μM; 3-Methoxybenzyl analog: IC50 = 10 μM |
| Quantified Difference | Macamide B is ~2–3 orders of magnitude less potent than the most potent macamides based on estimated IC50 extrapolation from percentage inhibition data |
| Conditions | In vitro human FAAH enzyme assay; concentrations: 10 μM and 500 μM (Macamide B); IC50 determination for comparators |
Why This Matters
This differential potency dictates that Macamide B cannot serve as a functional replacement for high-potency FAAH-inhibiting macamides in mechanistic studies and must be selected intentionally for studies requiring moderate or saturation-dependent FAAH modulation.
- [1] Wu, H.; Kelley, C.J.; Pino-Figueroa, A.; Vu, H.D.; Maher, T.J. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. Bioorg. Med. Chem. 2013, 21, 5188–5197. View Source
